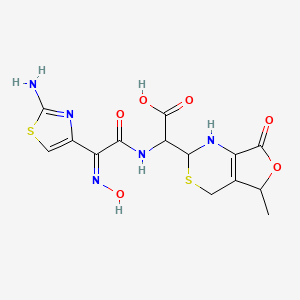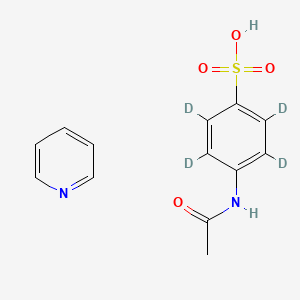
N-ベンジルカルベジロール-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl Carvedilol-d5 is a deuterated derivative of N-Benzyl Carvedilol, which is structurally similar to Carvedilol. Carvedilol is a well-known cardiovascular drug used to treat conditions such as hypertension and heart failure. N-Benzyl Carvedilol-d5 is primarily used as a precursor in the synthesis of tritium-labeled Carvedilol enantiomers and its metabolites.
科学的研究の応用
N-Benzyl Carvedilol-d5 is used extensively in scientific research, particularly in the fields of pharmacology and drug metabolism studies. Its deuterated nature makes it an ideal candidate for tracing and studying the metabolic pathways of Carvedilol and its enantiomers. Additionally, it is used in the synthesis of tritium-labeled compounds, which are crucial for various biochemical and pharmacokinetic studies.
作用機序
- Target of Action :
- Role :
- β-AR Blockade : Carvedilol inhibits exercise-induced tachycardia by blocking β-ARs . This action helps regulate heart rate and reduces the workload on the heart.
- α1-AR Blockade : By blocking α1-ARs, carvedilol relaxes smooth muscle in blood vessels, leading to reduced peripheral vascular resistance and overall blood pressure reduction .
- Role :
生化学分析
Biochemical Properties
N-Benzyl Carvedilol-d5, like Carvedilol, is expected to interact with various enzymes and proteins. Carvedilol is known to interact with beta-adrenergic receptors, blocking their activity . The S(-) enantiomer of Carvedilol has a higher affinity for cardiac beta1 and beta2 receptors, while the R(+) enantiomer primarily blocks alpha1 receptors . As a derivative, N-Benzyl Carvedilol-d5 may exhibit similar interactions, but specific studies are needed to confirm this.
Cellular Effects
The cellular effects of N-Benzyl Carvedilol-d5 are not well-studied. Carvedilol is known to have significant effects on various types of cells, particularly cardiac cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of N-Benzyl Carvedilol-d5 is not fully understood. Carvedilol’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carvedilol is known to block beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart, and thus reducing heart rate and blood pressure
Temporal Effects in Laboratory Settings
The temporal effects of N-Benzyl Carvedilol-d5 in laboratory settings are not well-documented. Studies on Carvedilol have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of N-Benzyl Carvedilol-d5 at different dosages in animal models are not well-studied. Studies on Carvedilol have shown that its effects can vary with different dosages
Metabolic Pathways
N-Benzyl Carvedilol-d5 is expected to be involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (and to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Subcellular Localization
The subcellular localization of N-Benzyl Carvedilol-d5 is not well-studied. Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Carvedilol-d5 involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a catalytic tritium-halogen exchange reaction, where bromine atoms in the precursor molecule are replaced with tritium, yielding the desired tritium-labeled Carvedilol enantiomer or metabolite.
Industrial Production Methods
Industrial production of N-Benzyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
N-Benzyl Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deuterated analogs.
類似化合物との比較
Similar Compounds
Carvedilol: The parent compound, used for treating cardiovascular conditions.
N-Benzyl Carvedilol: The non-deuterated version of N-Benzyl Carvedilol-d5.
Tritium-labeled Carvedilol: Used for detailed pharmacokinetic studies.
Uniqueness
N-Benzyl Carvedilol-d5 is unique due to its deuterated nature, which allows for more precise tracing in metabolic studies. This isotopic labeling provides a significant advantage in understanding the pharmacokinetics and metabolic pathways of Carvedilol and its derivatives.
特性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-GKEZVZEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-Methoxyphenoxy)ethyl]benzoylamine](/img/new.no-structure.jpg)

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)




![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

